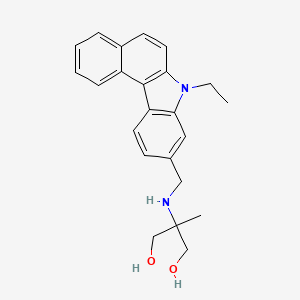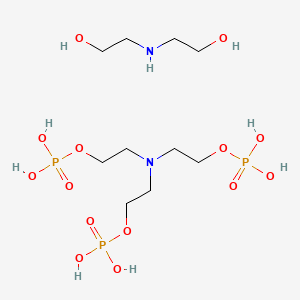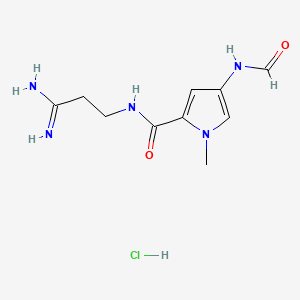
1,3-Propanediol, 2-(((7-ethyl-7H-benzo(c)carbazol-9-yl)methyl)amino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is a complex organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a benzo©carbazole moiety linked to a propanediol backbone The presence of the ethyl and methyl groups further adds to its structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo©carbazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo©carbazole structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Attachment of the propanediol backbone: This step involves the reaction of the benzo©carbazole derivative with 1,3-propanediol under dehydrating conditions to form the desired product.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulation of gene expression: The compound may influence the expression of specific genes, resulting in changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanediol, 2-(((7-methyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-ethyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-propyl-
Uniqueness
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with molecular targets.
Propriétés
| 129026-46-6 | |
Formule moléculaire |
C23H26N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-[(7-ethylbenzo[g]carbazol-9-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H26N2O2/c1-3-25-20-11-9-17-6-4-5-7-18(17)22(20)19-10-8-16(12-21(19)25)13-24-23(2,14-26)15-27/h4-12,24,26-27H,3,13-15H2,1-2H3 |
Clé InChI |
CSAFMNSKQGIHSI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C3=C1C=C(C=C3)CNC(C)(CO)CO)C4=CC=CC=C4C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








